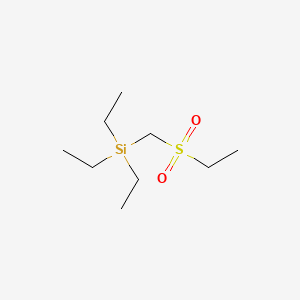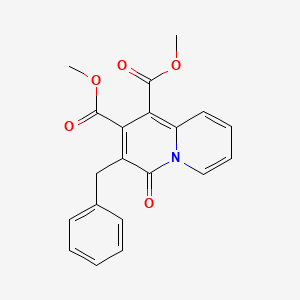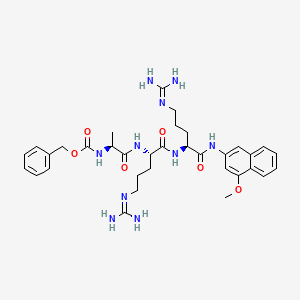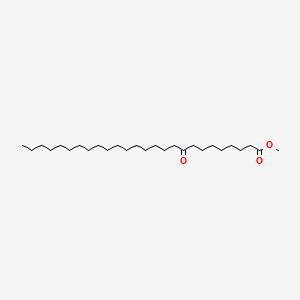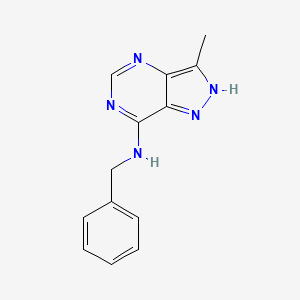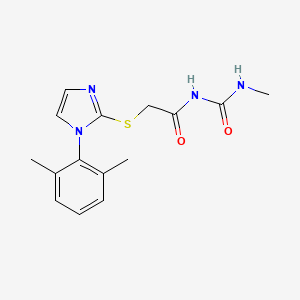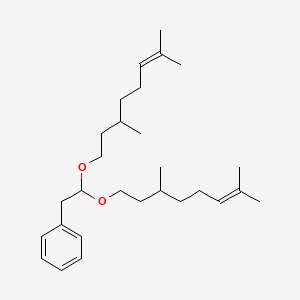
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by the presence of two 3,7-dimethyl-6-octenyl groups attached to an ethylbenzene core through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with 2,2-bis(hydroxymethyl)ethylbenzene in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the alcohol and the hydroxymethyl groups of the ethylbenzene derivative. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the 3,7-dimethyl-6-octenyl groups to single bonds, resulting in saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
作用机制
The mechanism of action of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)propane): Similar structure but with a propane core instead of ethylbenzene.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)butane): Similar structure but with a butane core.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)cyclohexane): Similar structure but with a cyclohexane core.
Uniqueness
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is unique due to its ethylbenzene core, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
67634-04-2 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
2,2-bis(3,7-dimethyloct-6-enoxy)ethylbenzene |
InChI |
InChI=1S/C28H46O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-17,25-26,28H,10-11,14-15,18-22H2,1-6H3 |
InChI 键 |
UZCGMNMYZDLKDA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)C)CCOC(CC1=CC=CC=C1)OCCC(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

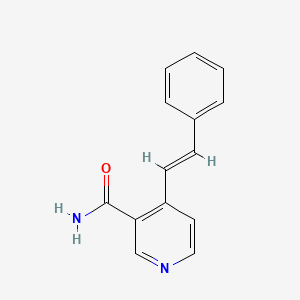
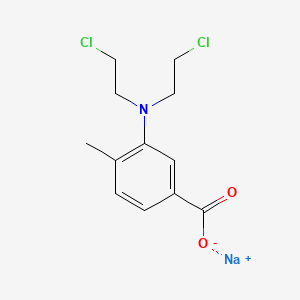
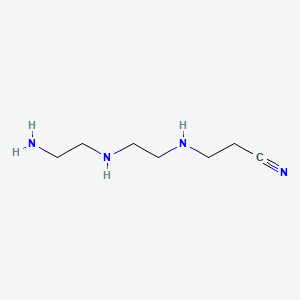
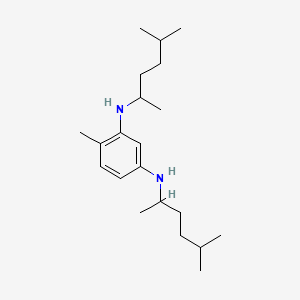
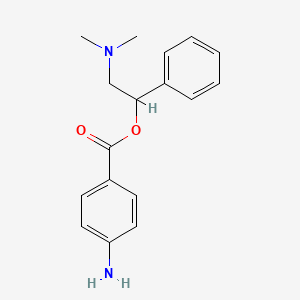
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
